molecular formula C13H16Cl2N2O B8609209 N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide

N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B8609209
M. Wt: 287.18 g/mol
InChI Key: QNYVIVMXMZNMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H16Cl2N2O and its molecular weight is 287.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H16Cl2N2O/c14-11-2-1-10(12(15)7-11)8-17-13(18)9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2,(H,17,18)

InChI Key

QNYVIVMXMZNMLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a magnetic stir bar was charged with 1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate (27.6 g, 71.2 mmol) and DCM (117 mL) at room temperature. Trifluoroacetic acid (117 mL) was added slowly, and the reaction was maintained at room temperature for 1 hour after which time LC/MS determined that the reaction was complete (Rt=6.03 min and m/e 287 [M+1]+). The volatiles were removed by rotary evaporation and the crude oil was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution (3×200 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 13.5 g of N-[(2,4-dichlorophenyl)methyl]-4-piperidinecarboxamide (47 mmol, 66%) as a pale yellow solid. MS (ES) m/e 287 [M+H]+. 1H NMR (400 MHz, DMSO-D6) □ 8.6 (m, 1H), 7.4 (d, 1H), 7.3 (d, 1H), 4.3 (m, 2H), 3.2 (m, 2H), 2.8 (m, 2H), 2.5 (m, 1H shouldering on DMSO peak), 1.8 (m, 2H), 1.7 (m, 2H)
Name
1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two

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